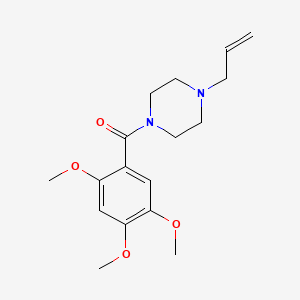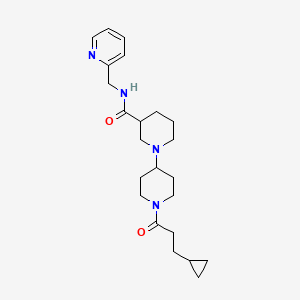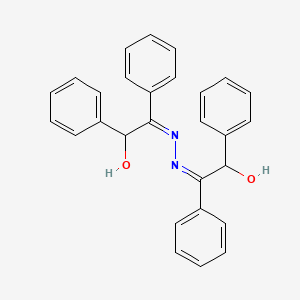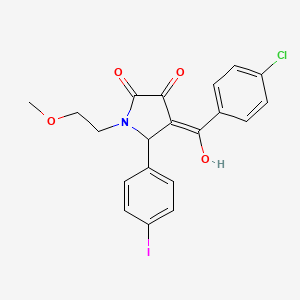
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a trimethoxyphenyl group and an allylpiperazine moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial agents
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in its anti-cancer activity, where it prevents the proliferation of cancer cells by inhibiting mitosis.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone: This compound shares the trimethoxyphenyl group but has a different piperidine moiety.
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone: Another compound with the trimethoxyphenyl group, used in different biological contexts.
Uniqueness
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its combination of the allylpiperazine and trimethoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-5-6-18-7-9-19(10-8-18)17(20)13-11-15(22-3)16(23-4)12-14(13)21-2/h5,11-12H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUFANNXKNTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5283105.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate](/img/structure/B5283109.png)

![DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5283125.png)
![1-(4-Fluorophenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5283128.png)

![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5283158.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5283162.png)
![2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5283170.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5283191.png)
![N-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5283197.png)
![methyl 3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanoate](/img/structure/B5283208.png)
![4-methoxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B5283216.png)

